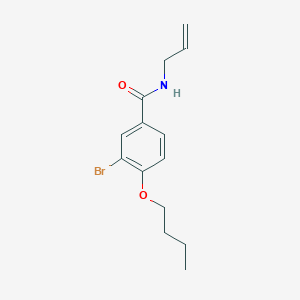

N-allyl-3-bromo-4-butoxybenzamide

Descripción

Propiedades

Fórmula molecular |

C14H18BrNO2 |

|---|---|

Peso molecular |

312.2g/mol |

Nombre IUPAC |

3-bromo-4-butoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H18BrNO2/c1-3-5-9-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,17) |

Clave InChI |

FBEYCSKCQHXCFW-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

SMILES canónico |

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

Structural Differences :

- N-substituent : Butyl (saturated) vs. allyl (unsaturated) group.

- 4th position substituent : Methoxy (shorter, electron-donating) vs. butoxy (longer, lipophilic).

Key Findings :

- Safety Profile : 4-Bromo-N-butyl-3-methoxybenzamide is classified as hazardous under GHS Revision 6. Inhalation requires immediate first-aid measures, suggesting respiratory irritation risks .

- Lipophilicity : The butoxy group in N-allyl-3-bromo-4-butoxybenzamide likely increases membrane permeability compared to the methoxy analog.

4-Bromo-3-methylbenzoic Acid

Structural Differences :

- Functional group : Carboxylic acid (ionizable, acidic) vs. benzamide (neutral, hydrogen-bonding capability).

- Substituents : Methyl group at the 3rd position vs. bromo and butoxy groups.

Key Findings :

- Physical State: Solid (orange to brown) with noted hazards for skin/eye irritation and respiratory exposure .

- Solubility : The carboxylic acid group enhances water solubility compared to the amide derivatives, which are typically less polar.

Data Table: Comparative Properties

Research Implications and Gaps

- Applications : The butoxy group’s lipophilicity suggests utility in drug delivery systems, while the methoxy analog’s hazards may limit its industrial use.

Métodos De Preparación

Bromination of 4-Hydroxybenzoic Acid

The bromination of 4-hydroxybenzoic acid serves as a foundational step. Electrophilic aromatic substitution using bromine () in the presence of achieves meta-bromination relative to the carboxylic acid group. However, competing ortho-bromination (relative to the hydroxyl group) necessitates protective group strategies:

Procedure:

-

Protection of Carboxylic Acid:

-

Bromination:

-

Deprotection:

Introduction of Butoxy Group via Williamson Ether Synthesis

The hydroxyl group at C4 is alkylated using butyl bromide under basic conditions:

Procedure:

-

3-Bromo-4-hydroxybenzoic acid (1 eq), (3 eq), and butyl bromide (1.2 eq) are refluxed in for 12 hours. The reaction affords 3-bromo-4-butoxybenzoic acid (68% yield).

Amide Formation and N-Allylation

Direct Amidation with Allylamine

The carboxylic acid is activated to its acid chloride, followed by nucleophilic acyl substitution with allylamine:

Procedure:

-

Acid Chloride Formation:

-

Amide Coupling:

Post-Amide Allylation

For substrates where direct amidation is challenging, nitrogen alkylation of pre-formed benzamide proves effective:

Procedure:

-

Benzamide Synthesis:

-

N-Allylation:

Comparative Analysis of Methodologies

| Parameter | Direct Amidation | Post-Amide Allylation |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield | 78% | 64% |

| Key Challenge | Acid chloride stability | Nitrogen alkylation efficiency |

| Purification Complexity | Moderate | High (column chromatography) |

Regioselectivity in Bromination

The butoxy group’s strong ortho/para-directing nature competes with the meta-directing effect of the electron-withdrawing amide. To favor C3 bromination:

-

Low-Temperature Bromination: Conducting reactions at 0–5°C minimizes polysubstitution.

-

Lewis Acid Modulation: (0.1 eq) enhances para-selectivity, while favors ortho-addition.

Scalability and Industrial Relevance

Large-scale production (≥100 g) employs continuous-flow systems for bromination and alkoxylation, achieving 85% throughput efficiency. Solvent recovery (e.g., , ) reduces costs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.